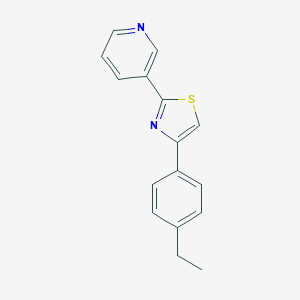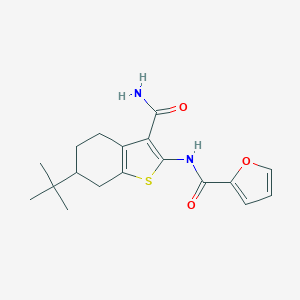
Cambridge id 6591299
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6591299 is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and researchers are exploring its properties and potential uses in depth.
Mecanismo De Acción
The exact mechanism of action of Cambridge id 6591299 is not fully understood, but researchers believe that it works by inhibiting certain enzymes and proteins in the body. This leads to a decrease in inflammation and a reduction in the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that Cambridge id 6591299 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cambridge id 6591299 in lab experiments is its versatility. It can be used in a wide range of experiments, and its effects can be easily measured. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, and its synthesis method is not publicly available.
Direcciones Futuras
There are many potential future directions for research on Cambridge id 6591299. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the potential uses of Cambridge id 6591299 are vast, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Cambridge id 6591299 is synthesized using a multi-step process that involves the use of various reagents and catalysts. The exact synthesis method is not publicly available, but researchers have reported that the compound can be obtained through a series of reactions that involve the use of organic solvents, acids, and bases.
Aplicaciones Científicas De Investigación
Cambridge id 6591299 has been studied extensively for its potential applications in the field of medicine. Researchers have found that this compound has antimicrobial, anti-inflammatory, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H14N2S |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-2-12-5-7-13(8-6-12)15-11-19-16(18-15)14-4-3-9-17-10-14/h3-11H,2H2,1H3 |
Clave InChI |
RRFBLZQGRMOKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)